
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as DMOMO, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various scientific fields. DMOMO is a member of the oxadiazole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In microbial cells, this compound has been shown to inhibit the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that are commonly used to treat cancer. In microbial cells, this compound has been shown to inhibit bacterial growth and biofilm formation, which are mechanisms that are commonly used to treat bacterial infections. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high solubility in common organic solvents, which makes it easy to work with. In addition, this compound is relatively stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to explore its potential applications in the field of organic electronics, where it has already shown promise as a hole-transporting material in OLEDs. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. In addition, future research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its biological activities. Finally, future research could explore the synthesis of new derivatives of this compound with improved properties for specific applications.
合成法
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing this compound is the condensation of 3,4-dimethoxybenzaldehyde and 2-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then cyclized to form this compound.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-7-5-4-6-12(13)17-18-16(19-23-17)11-8-9-14(21-2)15(10-11)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQBSJCPJDPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

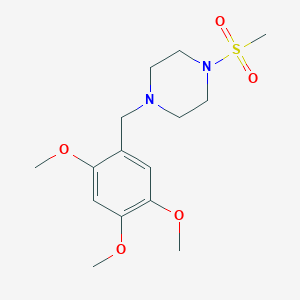
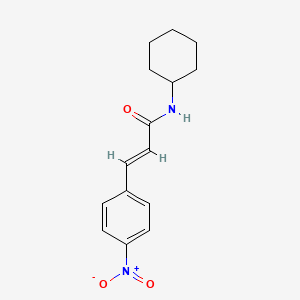
![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
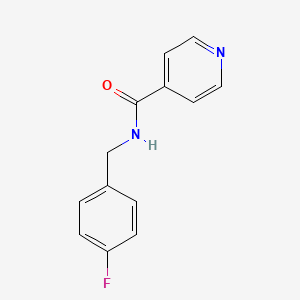
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
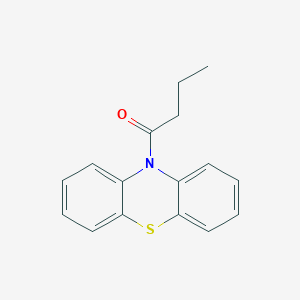
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
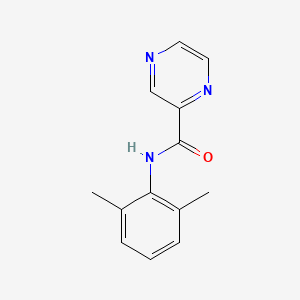

![N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide](/img/structure/B5850828.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)
